1-{2-[(tert-Butoxy)carbonyl]phenyl}-5-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
1-{2-[(tert-Butoxy)carbonyl]phenyl}-5-methyl-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group
Mechanism of Action
Target of Action
The compound, also known as 1-(2-(tert-Butoxycarbonyl)phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, is a complex organic moleculeThe tert-butoxycarbonyl (boc) group is a well-known protecting group used in organic synthesis, particularly for amines .
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group serves to protect the amine during the reaction, preventing it from reacting with other substances. Once the desired reactions have been completed, the BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The BOC group can protect amines during reactions, allowing for more complex biochemical pathways to occur without unwanted side reactions .
Pharmacokinetics
The properties of the boc group suggest that it may improve the stability and solubility of the compound, potentially enhancing its bioavailability .
Result of Action
The result of the compound’s action is the protection of amines during organic synthesis, allowing for more complex reactions to occur without unwanted side reactions . After the desired reactions have been completed, the BOC group can be removed, revealing the original amine .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the addition and removal of the BOC group require specific conditions, such as the presence of a base or an acid, respectively . Additionally, the temperature and solvent used can also affect the compound’s action .
Preparation Methods
The synthesis of 1-{2-[(tert-Butoxy)carbonyl]phenyl}-5-methyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Introduction of the tert-butoxycarbonyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
1-{2-[(tert-Butoxy)carbonyl]phenyl}-5-methyl-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Hydrolysis: The tert-butoxycarbonyl group can be removed through hydrolysis under acidic conditions, yielding the free amine
Scientific Research Applications
1-{2-[(tert-Butoxy)carbonyl]phenyl}-5-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the development of new materials and as a building block in the synthesis of polymers and other advanced materials
Comparison with Similar Compounds
1-{2-[(tert-Butoxy)carbonyl]phenyl}-5-methyl-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives:
1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the tert-butoxycarbonyl group, leading to different reactivity and applications.
1-{2-[(tert-Butoxy)carbonyl]phenyl}-1H-pyrazole-3-carboxylic acid: Similar but without the methyl group, affecting its steric properties and reactivity.
5-Methyl-1H-pyrazole-3-carboxylic acid: Lacks the phenyl and tert-butoxycarbonyl groups, resulting in different chemical behavior and applications
These comparisons highlight the unique features of this compound, particularly its combination of functional groups that confer specific chemical and biological properties.
Properties
IUPAC Name |
5-methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-10-9-12(14(19)20)17-18(10)13-8-6-5-7-11(13)15(21)22-16(2,3)4/h5-9H,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJWTJDFQWRTBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201133028 | |
Record name | 1-[2-[(1,1-Dimethylethoxy)carbonyl]phenyl]-5-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201133028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246738-28-2 | |
Record name | 1-[2-[(1,1-Dimethylethoxy)carbonyl]phenyl]-5-methyl-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246738-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-[(1,1-Dimethylethoxy)carbonyl]phenyl]-5-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201133028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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